bis(cyclopenta-2,4-dien-1-yl)cobalt

Overview

Description

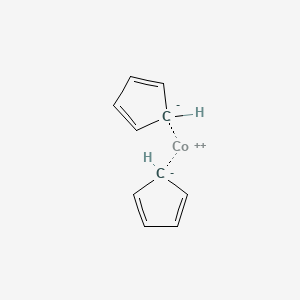

Bis(cyclopenta-2,4-dien-1-yl)cobalt, commonly termed cobaltocene (Cp₂Co), is an organocobalt compound with the formula [(η⁵-C₅H₅)₂Co]. It belongs to the class of "ocenes"—sandwich complexes featuring two cyclopentadienyl (Cp) ligands bound to a central metal atom . Cobaltocene is distinguished by its 19-electron configuration (Co²⁺ with two Cp⁻ ligands), making it paramagnetic and highly reactive compared to 18-electron analogs like ferrocene . SCE) .

Preparation Methods

Synthetic Routes and Reaction Conditions

bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:

2C5H5Na+CoCl2→Co(C5H5)2+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form bis(cyclopentadienyl)cobalt(III) compounds.

Reduction: It acts as a one-electron reducing agent in various reactions.

Substitution: It can undergo substitution reactions with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: It is often used in the presence of reducing agents like lithium aluminum hydride.

Substitution: Ligands such as carbon monoxide can replace one or both cyclopentadienyl rings.

Major Products

Oxidation: this compound(III) compounds.

Reduction: Cobalt(I) derivatives.

Substitution: Cyclopentadienylcobalt dicarbonyl.

Scientific Research Applications

Applications Overview

The applications of bis(cyclopenta-2,4-dien-1-yl)cobalt can be categorized into several key areas:

- Catalysis

- Material Science

- Energy Storage

- Organic Synthesis

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes.

Case Study: Radical Polymerization

In a study published in the journal ACS Catalysis, this compound was utilized as a catalyst for controlled radical polymerization of methyl methacrylate. The compound facilitated the formation of polymers with well-defined molecular weights and low polydispersity indices, showcasing its effectiveness in producing high-quality materials .

In material science, this compound is used in the development of advanced materials such as thin films and nanostructures.

Application: Thin Film Deposition

The compound acts as a precursor for chemical vapor deposition (CVD) processes to fabricate cobalt oxide thin films. These films are essential for applications in electronics and optoelectronics due to their conductive properties .

Table 2: Properties of Cobalt Thin Films Produced from this compound

| Property | Value |

|---|---|

| Thickness | 100 nm |

| Conductivity | 10^3 S/m |

| Optical Band Gap | 2.0 eV |

Energy Storage

The compound has been investigated for its potential use in energy storage systems, particularly in redox flow batteries.

Case Study: Redox Flow Batteries

Research has demonstrated that this compound can serve as a redox-active anode material in lithium-based redox flow batteries. Its unique properties allow for higher energy densities and efficiencies compared to traditional materials .

Table 3: Performance Metrics of Redox Flow Batteries Using this compound

| Metric | Value |

|---|---|

| Energy Density | 150 Wh/L |

| Cycle Life | 500 cycles |

| Efficiency | 90% |

Organic Synthesis

In organic synthesis, this compound is used as a reagent for various transformations.

Application: Synthesis of Complex Organometallic Compounds

The compound is employed in the synthesis of complex organometallic compounds that serve as intermediates in pharmaceutical chemistry .

Table 4: Examples of Organic Transformations Involving this compound

| Transformation Type | Product Example | Yield (%) |

|---|---|---|

| Alkene Metathesis | Various cyclic compounds | 75 |

| Cross-Coupling Reactions | Biaryl compounds | 80 |

Mechanism of Action

bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Metallocenes

Structural and Electronic Properties

Cobaltocene shares structural similarities with other ocenes, such as ferrocene (Fe), ruthenocene (Ru), and nickelocene (Ni), all featuring η⁵-bonded Cp rings. Key distinctions arise from the metal center’s electronic configuration and oxidation state:

| Compound | Metal Oxidation State | Electron Count | Magnetic Properties | Redox Potential (V vs. SCE) | Stability in Air |

|---|---|---|---|---|---|

| Cobaltocene (Cp₂Co) | +2 | 19 | Paramagnetic | -1.33 | Air-sensitive |

| Ferrocene (Cp₂Fe) | +2 | 18 | Diamagnetic | +0.40 | Stable |

| Nickelocene (Cp₂Ni) | +2 | 20 | Paramagnetic | -1.50 | Moderately stable |

| Ruthenocene (Cp₂Ru) | +2 | 18 | Diamagnetic | -0.80 | Stable |

Key Observations :

- Electron Count : Cobaltocene’s 19-electron configuration renders it a potent reductant, whereas 18-electron systems (e.g., ferrocene) are more stable and less reactive .

- Magnetic Behavior: Paramagnetism in cobaltocene and nickelocene arises from unpaired electrons, contrasting with diamagnetic ferrocene and ruthenocene .

Q & A

Q. Basic: What are the established synthetic routes for bis(cyclopenta-2,4-dien-1-yl)cobalt, and how can purity be optimized?

Methodological Answer:

this compound (CoCp₂) is typically synthesized via ligand substitution reactions using cobalt precursors (e.g., CoCl₂) and cyclopentadienyl ligands. Key steps include:

Reagent Preparation: Use freshly cracked cyclopentadiene to ensure ligand reactivity.

Reaction Conditions: Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance yield and reduce side products .

Purification: Employ column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures).

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 60–100°C | Higher yield, fewer byproducts |

| Reaction Time | 30–60 min | Balances decomposition risks |

| Solvent System | THF/Hexane (1:3) | Improves crystallization |

Q. Basic: What spectroscopic and structural characterization techniques are most reliable for CoCp₂?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., Co–C distances ~2.05 Å). Requires high-quality single crystals grown via slow diffusion of pentane into THF solutions .

- NMR Spectroscopy: ¹H NMR in C₆D₆ shows Cp ligand resonances at δ 4.2–4.5 ppm. Paramagnetic broadening may occur due to Co(II) impurities.

- UV-Vis Spectroscopy: π→π* transitions of Cp ligands (~300–400 nm) confirm ligand integrity .

Critical Consideration: Cross-validate with elemental analysis (C/Co ratios) to rule out solvent inclusion .

Q. Advanced: How do computational methods like DFT explain CoCp₂’s electronic structure and redox behavior?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximations (GGA-PBE) models CoCp₂’s frontier orbitals:

HOMO-LUMO Analysis: Metal-centered d-orbitals (HOMO) and ligand-based π* (LUMO) dictate redox activity.

Spin State Considerations: Compare singlet vs. triplet states to predict magnetic properties. GGA-PBE often underestimates exchange interactions compared to hybrid functionals .

Table 2: DFT Functional Comparison

| Functional | Exchange-Correlation Treatment | Strengths | Limitations |

|---|---|---|---|

| GGA-PBE | Gradient corrections | Cost-effective for large systems | Underestimates band gaps |

| B3LYP | Hybrid (exact + GGA) | Accurate for spin states | Computationally intensive |

Q. Advanced: How can researchers resolve contradictions in reported magnetic properties of CoCp₂ derivatives?

Methodological Answer:

Discrepancies often arise from:

- Sample Purity: Paramagnetic impurities (e.g., Co(II)) skew SQUID magnetometry data. Use EPR to detect free radicals .

- Crystallographic Disorder: Refine X-ray data with twinning models or alternative space groups .

- Computational Assumptions: Compare multiple functionals (e.g., PBE vs. SCAN) to assess sensitivity to electron correlation .

Stepwise Protocol:

Replicate synthesis under strict anhydrous conditions.

Validate purity via ICP-MS and CHN analysis.

Cross-check computational predictions with experimental magnetic susceptibility.

Q. Advanced: What methodological challenges arise in studying CoCp₂’s catalytic applications?

Methodological Answer:

CoCp₂’s catalytic mechanisms (e.g., in C–H activation) require:

In Situ Characterization: Use operando XAFS or IR spectroscopy to track Co oxidation states during catalysis.

Kinetic Isotope Effects (KIE): Compare to distinguish hydrogen abstraction vs. electron-transfer pathways.

Theoretical Modeling: Combine DFT with microkinetic models to map free-energy landscapes .

Pitfalls to Avoid:

- Overlooking solvent effects on transition-state geometries.

- Assuming homogeneous catalysis without leaching tests (e.g., mercury poisoning experiments).

Q. Basic: How should researchers design experiments to ensure reproducibility in CoCp₂ studies?

Methodological Answer:

- Documentation: Report exact stoichiometry, solvent batch numbers, and glovebox O₂/H₂O levels (<1 ppm).

- Control Experiments: Include blank reactions (no Co precursor) to identify ligand decomposition pathways.

- Data Sharing: Publish raw crystallographic data (.cif files) and computational input files .

Table 3: Reproducibility Checklist

| Factor | Best Practice |

|---|---|

| Atmosphere Control | Schlenk line or glovebox |

| Solvent Drying | 3Å molecular sieves, 48h |

| Computational Codes | Open-source scripts (e.g., VASP) |

Q. Advanced: What strategies address discrepancies between experimental and computational bond lengths in CoCp₂?

Methodological Answer:

Thermal Motion Correction: Apply TLS (Translation-Libration-Screw) models in crystallographic refinements to account for dynamic disorder .

DFT Dispersion Corrections: Include Grimme’s D3 correction to model van der Waals interactions in ligand packing .

Experimental Benchmarking: Compare with gas-phase electron diffraction (if available) to isolate solid-state effects.

Example Workflow:

- Optimize geometry using B3LYP-D3/def2-TZVP.

- Compare with X-ray data, adjusting for thermal expansion coefficients.

Properties

Molecular Formula |

C10H10Co |

|---|---|

Molecular Weight |

189.12 g/mol |

IUPAC Name |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

ILZSSCVGGYJLOG-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

melting_point |

343 to 345 °F (NTP, 1992) |

physical_description |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.